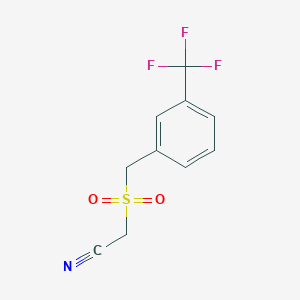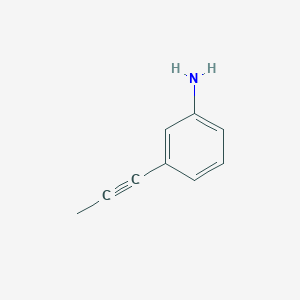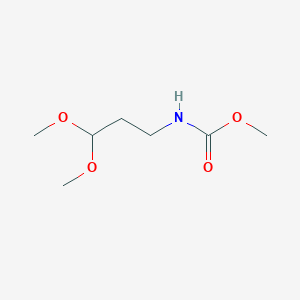
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Binge-Eating and Anxiety Reduction : Research has shown that derivatives of piperidine, such as 1-Boc-piperidine-4-carboxaldehyde, can decrease binge-eating behavior and exhibit an anxiolytic effect in animal models. This suggests potential applications in the treatment of disorders characterized by binge eating and anxiety (Guzmán-Rodríguez et al., 2021).
Organic Chemistry Applications
Synthesis of Pharmaceutically Relevant Compounds : The lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has been developed as a method to control the formation of quaternary stereocenters, which are significant in the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. This approach is critical in developing compounds with potential pharmaceutical applications (Sheikh et al., 2012).
Enantioselective Synthesis Techniques : Methods involving intramolecular cyclization and reaction with o-phenylenediamine have been explored for synthesizing nitrogen-containing 1,5-diketones based on N-Boc-piperidin-4-one. These techniques offer pathways to create aza derivatives and hydrobenzimidazo[2,1-e]acridine structures, showcasing the compound's versatility in synthesizing complex organic molecules (Akimova et al., 2015).
Materials Science Applications
Fluorescent Chromoionophores : Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators with fluorescence enhancement capabilities upon deprotonation. These compounds have applications in creating fluorescence turn-on cation selective optodes, indicating potential for detecting specific metal ions with high sensitivity and selectivity (Li et al., 2016).
Mechanism of Action
Target of Action
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound undergoes a process known as protodeboronation, which is a radical approach . This process involves the removal of a boron group from the molecule, which is then paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the transformations that boronic esters can undergo. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by these factors.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation allows the compound to be used in various organic synthesis applications, including the synthesis of d-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEZFXKKAYQZOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444855 |
Source


|
| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-29-6 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
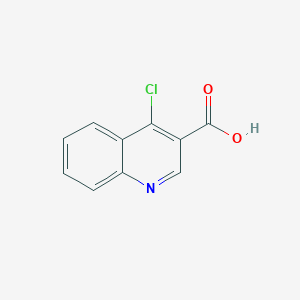
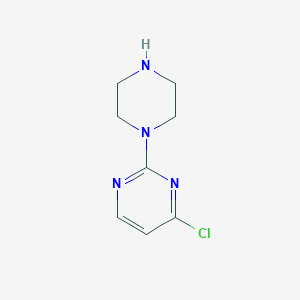
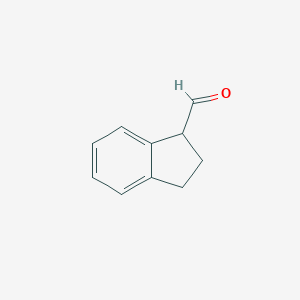

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
